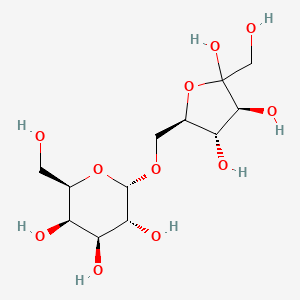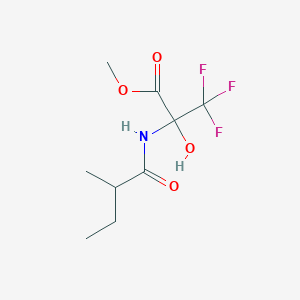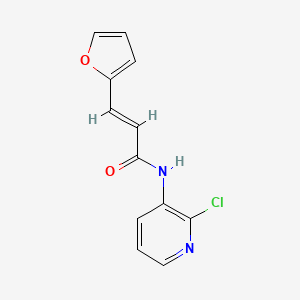![molecular formula C16H14N4OS B14161751 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847380-36-3](/img/structure/B14161751.png)
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a thiophene ring with an imidazoquinoxaline core, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been proposed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the catalytic domain of kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival . This compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
Pyrrolo[3,2-b]quinoxaline: Investigated as kinase inhibitors with similar biological activities.
Acenaphthoquinone: Used as a building block for the synthesis of various heterocyclic compounds.
Uniqueness
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline stands out due to its unique combination of a thiophene ring and an imidazoquinoxaline core, which imparts distinct electronic and steric properties. This uniqueness enhances its versatility and potential for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
847380-36-3 |
|---|---|
Fórmula molecular |
C16H14N4OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C16H14N4OS/c1-21-9-8-20-15(13-7-4-10-22-13)19-14-16(20)18-12-6-3-2-5-11(12)17-14/h2-7,10H,8-9H2,1H3 |
Clave InChI |
CBSFJZXFUWGLQP-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
Solubilidad |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)

![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)


![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)


![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)

![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
